Icatibant acetate is a synthetic peptide drug primarily used for the treatment of hereditary angioedema, a condition characterized by recurrent episodes of severe swelling. It acts as a selective antagonist of the bradykinin B2 receptor, thereby inhibiting the effects of bradykinin, a peptide that promotes vasodilation and increased vascular permeability. This compound is classified as an orphan drug due to its specific application in rare diseases.
Icatibant acetate is derived from the amino acid sequence D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, acetate salt. The drug is classified under peptide therapeutics and is manufactured through solid-phase peptide synthesis techniques .
The synthesis of icatibant acetate involves several key steps:
This method emphasizes cost-effectiveness and stability while minimizing impurities.
Icatibant acetate has a complex molecular structure consisting of multiple amino acids arranged in a specific sequence that allows it to function effectively as a bradykinin receptor antagonist. The chemical structure can be represented as follows:
The compound exists primarily as an amorphous powder due to its lyophilization process, which contributes to its hygroscopic nature .
Icatibant acetate participates in several key chemical reactions:
Icatibant acetate functions primarily by binding to bradykinin B2 receptors, which are involved in mediating inflammatory responses and pain sensation. By antagonizing these receptors, icatibant effectively reduces the symptoms associated with hereditary angioedema:
Icatibant acetate is primarily utilized in clinical settings for managing acute attacks of hereditary angioedema. Its specific mechanism allows it to effectively alleviate symptoms such as swelling in various body parts including the face, extremities, gastrointestinal tract, and airway.
In addition to its primary use:
Icatibant acetate represents a significant advancement in targeted therapies for rare diseases, showcasing the potential of peptide-based drugs in modern medicine.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: